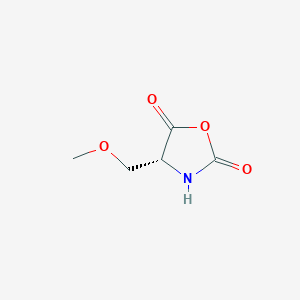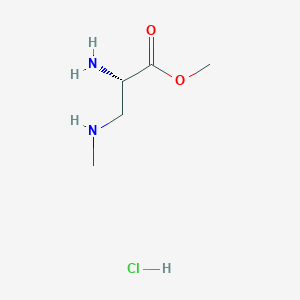
n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide is a chemical compound with the molecular formula C10H14N4O3 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of an ethyl group, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide typically involves the reaction of 4-methyl-5-nitropyridin-2-amine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of ethyl chloroacetate, followed by the elimination of hydrochloric acid to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The ethyl group can be substituted with other alkyl groups using alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro group plays a crucial role in its activity, as it can undergo redox reactions that modulate the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(5-nitropyridin-2-yl)acetamide: Similar structure but lacks the methyl group on the pyridine ring.
2-Amino-4-methyl-5-nitropyridine: Contains an amino group instead of the ethyl group.
4-Methyl-5-nitropyridin-2-amine: Lacks the ethyl and acetamide groups.
Uniqueness
The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to similar compounds .
Properties
Molecular Formula |
C10H14N4O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-ethyl-2-[(4-methyl-5-nitropyridin-2-yl)amino]acetamide |
InChI |
InChI=1S/C10H14N4O3/c1-3-11-10(15)6-13-9-4-7(2)8(5-12-9)14(16)17/h4-5H,3,6H2,1-2H3,(H,11,15)(H,12,13) |
InChI Key |
IZOPKDBPGSEFGG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CNC1=NC=C(C(=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)









![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)



